molecular formula C13H14N8S B11048903 3-(1-methyl-1H-pyrazol-4-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-methyl-1H-pyrazol-4-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11048903
M. Wt: 314.37 g/mol
InChI Key: ALPIKAAOAJWLPH-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of pyrazole and triazolothiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of Pyrazole Precursors: The initial step involves the synthesis of 1-methyl-1H-pyrazole and 1,3,5-trimethyl-1H-pyrazole through the cyclization of appropriate hydrazines with 1,3-diketones under acidic conditions.

    Cyclization to Triazolothiadiazole: The pyrazole derivatives are then reacted with thiosemicarbazide and an appropriate aldehyde to form the triazolothiadiazole core. This reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid, under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of alkylated or acylated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-methyl-1H-pyrazol-4-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its derivatives are being studied for their ability to inhibit specific enzymes and receptors, which could lead to the development of new treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazole
  • 6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-triazole
  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives

Uniqueness

Compared to similar compounds, 3-(1-methyl-1H-pyrazol-4-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its dual pyrazole substitution, which enhances its chemical reactivity and biological activity. This unique structure allows for more diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H14N8S

Molecular Weight

314.37 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)-6-(1,3,5-trimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H14N8S/c1-7-10(8(2)20(4)17-7)12-18-21-11(15-16-13(21)22-12)9-5-14-19(3)6-9/h5-6H,1-4H3

InChI Key

ALPIKAAOAJWLPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NN3C(=NN=C3S2)C4=CN(N=C4)C

Origin of Product

United States

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